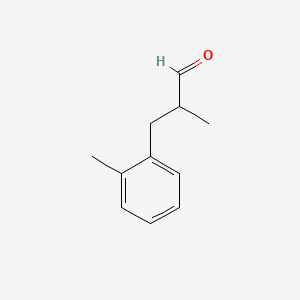

2-Methyl-3-(2-methylphenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIYHYMOUKOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866657 | |

| Record name | 2-Methyl-3-(2-methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57918-84-0 | |

| Record name | α,2-Dimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57918-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(o-tolyl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-3-(o-tolyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(O-TOLYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S4719NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 3 2 Methylphenyl Propanal

Established and Modified Classical Synthetic Approaches

Classical synthetic routes to 2-methyl-3-(2-methylphenyl)propanal and its analogs have been well-established, primarily relying on fundamental organic reactions. However, ongoing research has focused on modifying these approaches to enhance their efficiency and address challenges such as regioselectivity.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com In the context of this compound, this reaction would typically involve the condensation of propanal with a suitable benzaldehyde (B42025) derivative. The base-catalyzed reaction proceeds through the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde. masterorganicchemistry.comchegg.com A similar condensation of anisaldehyde with propanal is used to produce 2-methyl-3-(4-methoxyphenyl)-2-propenal, which can then be selectively hydrogenated to the corresponding saturated aldehyde. chemicalbook.com

A significant challenge in aldol condensations involving unsymmetrical ketones or aldehydes is controlling regioselectivity, as multiple enolates can potentially form. For aldehydes like propanal, which has only one α-carbon with hydrogens, this is less of an issue. However, steric hindrance can play a role in the reaction's feasibility and yield. quora.com

A related approach involves the alkylation of an aldehyde. For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) has been achieved by alkylating isobutyraldehyde (B47883) with 3-methylbenzyl bromide in the presence of a phase-transfer catalyst. asianpubs.orgasianpubs.org This method circumvents the aldol condensation pathway and provides good yields of the target aldehyde. asianpubs.org

Table 1: Comparison of Aldol Condensation and Alkylation Approaches

| Feature | Aldol Condensation | Alkylation of Aldehyde |

| Starting Materials | Propanal, Benzaldehyde derivative | Isobutyraldehyde, Benzyl (B1604629) halide |

| Key Intermediate | Enolate | Carbanion (formed in situ) |

| Catalyst | Base (e.g., NaOH) | Phase-transfer catalyst |

| Primary Product | β-hydroxy aldehyde (initially) | α-alkylated aldehyde |

| Selectivity Issues | Potential for side reactions | Generally good regioselectivity |

Hydroformylation, or oxo synthesis, offers a direct route to aldehydes from alkenes. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a rhodium or cobalt catalyst. For the synthesis of this compound, a suitable precursor would be 2-methyl-1-(2-methylphenyl)prop-1-ene. The regioselectivity of the hydroformylation reaction is a critical factor, as the formyl group can add to either carbon of the double bond.

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds. scielo.brscielo.br These reactions typically involve the coupling of an organic halide or triflate with carbon monoxide and a nucleophile. scielo.br The synthesis of 2-methyl-3-phenylpropanal (B1584215) has been demonstrated through a palladium-catalyzed reaction of iodobenzene (B50100) with 2-methyl-2-propen-1-ol. lookchem.com This method, known as the Heck reaction, is followed by isomerization of the resulting enol to the more stable aldehyde.

More advanced palladium-catalyzed carbonylative Heck reactions have been developed for the synthesis of monoprotected 1,3-ketoaldehydes from aryl iodides. organic-chemistry.org These methods often utilize specialized ligands to control selectivity and yield. organic-chemistry.orgnih.gov The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by CO insertion to form an acyl-palladium complex. scielo.brscielo.br This intermediate then reacts with a nucleophile to generate the carbonyl product. scielo.br

Table 2: Key Features of Hydroformylation and Palladium-Catalyzed Carbonylation

| Reaction | Catalyst | Precursor | Key Advantage |

| Hydroformylation | Rhodium or Cobalt complex | Alkene | Atom-economical, direct conversion |

| Palladium-Catalyzed Carbonylation | Palladium complex (e.g., Pd(OAc)₂) | Organic halide, alkene/alcohol | High functional group tolerance, good yields |

The reduction of carboxylic acid derivatives and nitriles provides another important pathway to aldehydes. Various reducing agents can be employed to achieve this transformation, with the choice of reagent being crucial to prevent over-reduction to the corresponding alcohol.

For the reduction of carboxylic acids, a combination of an air-stable nickel precatalyst, dimethyl dicarbonate (B1257347) as an activator, and diphenylsilane (B1312307) as a reductant has been shown to be effective for a wide range of substrates. organic-chemistry.org Another method involves the use of triethylsilane (HSiEt₃) in the presence of catalytic amounts of B(C₆F₅)₃ to reduce aliphatic carboxylic acids to the methyl group, though partial reduction to the aldehyde is possible under controlled conditions. organic-chemistry.org

Nitriles can be selectively reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H). wikipedia.orglibretexts.org The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orglibretexts.org This method is highly effective and widely used in organic synthesis. An alternative is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org More recent methods utilize sodium hydride and zinc chloride for a controlled reduction of nitriles to aldehydes via iminyl zinc intermediates. organic-chemistry.org

Table 3: Reagents for the Reduction to Aldehydes

| Starting Material | Reagent | Key Features |

| Carboxylic Acid | Ni precatalyst/dimethyl dicarbonate/diphenylsilane | Good yields, avoids over-reduction |

| Carboxylic Acid | HSiEt₃ / B(C₆F₅)₃ | Effective for aliphatic acids |

| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Widely used, high yields |

| Nitrile | SnCl₂ / HCl (Stephen synthesis) | Classic method |

| Nitrile | NaH / ZnCl₂ | Milder conditions, good functional group compatibility |

Stereoselective and Asymmetric Synthesis of this compound

The presence of a chiral center at the α-position of this compound has driven the development of stereoselective and asymmetric synthetic methods. ekb.eg These approaches aim to produce a single enantiomer of the target molecule, which is often crucial for its desired fragrance properties and biological activity. ekb.eg

Chiral catalysts play a pivotal role in the asymmetric synthesis of α-methylated aldehydes. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. The asymmetric α-alkylation of aldehydes is a fundamental method for achieving this. researchgate.net

One strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Another approach is the use of chiral metal catalysts. For instance, dinickel-catalyzed asymmetric α-alkylation of cyclic ketones has been reported, highlighting the potential of metal catalysis in this area. researchgate.net

More recently, biocatalytic platforms have emerged as a powerful tool for asymmetric alkylation. nih.gov By mining and engineering methyltransferases, researchers have developed dual biocatalytic systems for the efficient asymmetric methylation of α-keto acids. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. youtube.com Chiral aldehydes themselves can act as catalysts in the asymmetric α-functionalization of primary amines. nih.govacs.org This strategy involves the formation of a chiral imine intermediate, which then undergoes a stereoselective reaction. rsc.org

Proline and its derivatives are well-known organocatalysts for enantioselective aldol reactions. youtube.com The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and proline. This enamine then reacts with an electrophile in a highly stereocontrolled manner. MacMillan imidazolidinones are another class of effective organocatalysts for the stereoselective alkylation of aldehydes. nih.gov

Organocatalytic Michael additions of aldehydes to various acceptors, such as γ-keto-α,β-unsaturated esters and nitroalkenes, have also been extensively studied. nih.govacs.org These reactions, often catalyzed by diarylprolinol ethers, proceed with high regioselectivity and enantioselectivity, providing access to a wide range of chiral building blocks. nih.govacs.org

Chemoenzymatic Transformations and Biocatalysis

Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a powerful strategy for the synthesis of complex molecules with high selectivity. While direct chemoenzymatic routes to this compound are not extensively documented in publicly available research, the principles of biocatalysis are highly relevant. For instance, lipase-mediated Baeyer-Villiger oxidation is a key step in the synthesis of chiral epoxides from renewable resources like levoglucosenone. mdpi.com This enzymatic oxidation, followed by chemical transformations, demonstrates the potential of integrating biocatalysis for the stereoselective synthesis of valuable intermediates. mdpi.com Such methodologies could be conceptually applied to create chiral precursors for analogs of this compound, introducing stereocenters that could modulate their sensory properties.

Novel Synthetic Routes and Process Innovations

The quest for more efficient and sustainable production methods has led to the exploration of novel synthetic routes and process innovations for aryl propanals.

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is particularly useful for coupling aryl halides with alkenes to introduce side chains. organic-chemistry.orgwikipedia.orgrsc.org The synthesis of β-aryl aldehydes, including structures similar to this compound, has been successfully achieved using the Heck reaction between aryl halides and allylic alcohols. orgsyn.org For example, 2-methyl-3-phenylpropanal can be synthesized by reacting iodobenzene with 2-methyl-2-propen-1-ol in the presence of a palladium acetate (B1210297) catalyst. orgsyn.orglookchem.com

The mechanism of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. rsc.orgnih.govpearson.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction's yield and selectivity. wikipedia.orgrsc.org While traditionally conducted with aryl halides, variations using aryl triflates have also been developed. libretexts.org The intramolecular version of the Heck reaction has proven to be highly efficient, even with sterically hindered alkenes. libretexts.org

Table 1: Key Parameters in Heck Reactions for Aryl Propanal Synthesis

| Parameter | Description | Relevance to Synthesis |

| Palladium Catalyst | Typically Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄. wikipedia.orgorgsyn.org | The choice of catalyst precursor affects reaction efficiency and can be activated in situ. libretexts.org |

| Ligands | Phosphine (B1218219) ligands like PPh₃, BINAP, or PHOX are common. wikipedia.org | Ligands stabilize the palladium catalyst and influence selectivity. Some reactions can be performed ligand-free. wikipedia.org |

| Base | Triethylamine, potassium carbonate, or sodium acetate are frequently used. wikipedia.org | The base is required to neutralize the hydrogen halide formed during the reaction. wikipedia.orgrsc.org |

| Solvent | Acetonitrile, dimethylformamide (DMF), or ionic liquids can be used. wikipedia.orgorgsyn.org | The solvent influences solubility and reaction kinetics. |

| Aryl Halide/Triflate | Iodides, bromides, chlorides, or triflates can be used as the aryl source. wikipedia.orglibretexts.org | The reactivity order is typically I > Br > OTf > Cl. |

| Alkene | Allylic alcohols like 2-methyl-2-propen-1-ol are used to introduce the propanal side chain. orgsyn.org | The structure of the alkene determines the final product. |

A multi-step approach involving electrophilic bromination and Grignard reactions provides a versatile route to aryl aldehydes. This strategy was employed in the multi-kilogram scale-up synthesis of 3-(4-isobutyl-2-methylphenyl)propanal (B13988180). acs.org The synthesis starts with the electrophilic bromination of an appropriate arene, such as 1-isobutyl-3-methylbenzene. acs.org

The resulting aryl bromide is then converted into a Grignard reagent by reacting it with magnesium metal. masterorganicchemistry.comchemie-brunschwig.chbyjus.com This organomagnesium compound is a potent nucleophile. masterorganicchemistry.comchemie-brunschwig.ch The subsequent reaction of the Grignard reagent with an electrophile like dimethylformamide (DMF) introduces the aldehyde functionality, yielding the corresponding benzaldehyde. acs.org Grignard reagents are known to react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly effective for alkylation reactions. crdeepjournal.org In the synthesis of structural analogs of this compound, such as 2,2-dimethyl-3-(3-methylphenyl)propanal, PTC has been utilized for the alkylation of isobutyraldehyde with a substituted benzyl halide. asianpubs.org

The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the electrophile. crdeepjournal.orgasianpubs.orgacs.org This method often leads to high selectivity for mono-alkylation and can be performed under mild conditions. crdeepjournal.org Chiral phase-transfer catalysts have also been developed to achieve enantioselective alkylations. acs.orgphasetransfer.com

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the scale-up of chemical reactions, including improved safety, better temperature control, enhanced mixing, and easier scalability. nih.govunimi.it The application of flow chemistry has been explored for various transformations relevant to the synthesis of aldehydes. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Aldehyde Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to temperature gradients. nih.gov | High surface-to-volume ratio allows for excellent heat transfer and precise temperature control. |

| Mixing | Can be inefficient, especially on a large scale. nih.gov | Efficient mixing is achieved, leading to better reaction control and reproducibility. |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. unimi.it | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Scale-up can be challenging and non-linear. unimi.it | Scalability is often achieved by running the process for a longer duration ("scaling out"). |

| Process Control | More difficult to control reaction parameters precisely. | Precise control over residence time, temperature, and stoichiometry. |

Synthesis of Structural Analogues and Derivatization for Property Modulation

The synthesis of structural analogues and the derivatization of this compound are crucial for exploring structure-activity relationships and discovering new fragrance compounds with unique sensory properties. asianpubs.orgresearchgate.net Derivatization is a technique used to modify the chemical structure of a compound to alter its properties. greyhoundchrom.com

Research has shown that the introduction of different substituents on the aromatic ring or modifications to the propanal side chain can significantly impact the odor characteristics. asianpubs.org For example, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives has been reported, where different alkylaromatics are used as starting materials. asianpubs.org These are typically synthesized via bromination followed by alkylation. asianpubs.org The sensory evaluation of these analogs helps in understanding the structural requirements for specific odor profiles. researchgate.net

The synthesis of various analogs, such as 2-methyl-3-(3,4-methylenedioxyphenyl)propanal and 2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal, highlights the chemical space that has been explored around this core structure. chemicalbook.combiosynth.comchemicalbook.comnih.govsigmaaldrich.com

Acetal (B89532) Derivatives and Their Formation Mechanisms

The aldehyde functional group is reactive and can undergo undesired side reactions under various conditions. To circumvent this, the aldehyde can be protected as an acetal. Acetals are geminal-diether derivatives formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org This reversible reaction is a cornerstone of synthetic organic chemistry, allowing for the protection of carbonyl groups during other transformations.

The formation of an acetal from an aldehyde proceeds through a two-step mechanism involving a hemiacetal intermediate. libretexts.org The entire process is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus or molecular sieves. libretexts.org

The mechanism of acetal formation is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.org

Deprotonation: A base, which can be another molecule of the alcohol or the conjugate base of the acid catalyst, deprotonates the intermediate to yield a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the ether oxygen of the protonated hemiacetal pushes out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. youtube.com

Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final acetal product and regenerate the acid catalyst. youtube.com

In the context of this compound synthesis, the aldehyde can be protected as a cyclic acetal, for instance, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting 2-(2-(2-methylphenyl)ethyl)-4-methyl-1,3-dioxolane is stable under various reaction conditions that would otherwise affect the aldehyde group. Deprotection to regenerate the aldehyde is readily achieved by treatment with aqueous acid.

| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen | Protonated aldehyde |

| 2 | Nucleophilic attack by the first alcohol molecule | Protonated hemiacetal |

| 3 | Deprotonation | Hemiacetal |

| 4 | Protonation of the hemiacetal's hydroxyl group | Protonated hemiacetal |

| 5 | Elimination of a water molecule | Oxonium ion |

| 6 | Nucleophilic attack by the second alcohol molecule | Protonated acetal |

| 7 | Deprotonation | Acetal |

Nitrile Precursors and Their Conversion

An alternative and powerful strategy for the synthesis of aldehydes involves the reduction of nitrile precursors. Nitriles can be readily prepared via various methods, including the nucleophilic substitution of alkyl halides with cyanide salts. The conversion of the nitrile group (-C≡N) to an aldehyde group (-CHO) requires a partial reduction, as complete reduction would yield a primary amine. wikipedia.orglibretexts.org

One of the most effective and widely used reagents for the partial reduction of nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.com This organoaluminium compound is a strong but sterically hindered reducing agent, which allows for the selective reduction of nitriles to imines at low temperatures (typically -78 °C). The reaction is then quenched with an aqueous workup, which hydrolyzes the intermediate imine to the desired aldehyde. commonorganicchemistry.com

The mechanism for the DIBAL-H reduction of a nitrile is as follows:

Lewis Acid-Base Adduct Formation: The electrophilic aluminum atom of DIBAL-H coordinates to the nitrogen atom of the nitrile, forming a Lewis acid-base adduct.

Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbon of the nitrile group. This results in the formation of an aluminum-imine intermediate.

Hydrolysis: Upon aqueous workup, the aluminum-imine intermediate is hydrolyzed. The imine is converted to the aldehyde, and the aluminum species are removed.

Other methods for the conversion of nitriles to aldehydes include the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid to form an aldiminium salt that is subsequently hydrolyzed. wikipedia.org Catalytic hydrogenation using a poisoned catalyst, such as Raney nickel treated with a copper salt, in the presence of an acid can also achieve this transformation. google.com

| Reagent/Method | Description | Typical Reaction Conditions | Intermediate |

| DIBAL-H | Diisobutylaluminium hydride is a selective reducing agent for the partial reduction of nitriles. commonorganicchemistry.comchemistrysteps.com | Low temperature (e.g., -78 °C) followed by aqueous workup. commonorganicchemistry.com | Imine |

| Stephen Aldehyde Synthesis | Uses tin(II) chloride and hydrochloric acid for the reduction. wikipedia.org | Anhydrous conditions followed by hydrolysis. | Aldiminium salt |

| Catalytic Hydrogenation | Hydrogen gas with a modified catalyst, such as deactivated Raney nickel. google.com | Acidic medium, moderate temperature and pressure. google.com | Imine |

For the synthesis of this compound, a suitable precursor would be 2-methyl-3-(2-methylphenyl)propanenitrile. This nitrile could be synthesized, for example, by the reaction of 2-methyl-3-(2-methylphenyl)propyl bromide with sodium cyanide. Subsequent reduction with DIBAL-H would then yield the target aldehyde.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 2 Methylphenyl Propanal

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety in 2-methyl-3-(2-methylphenyl)propanal is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis.

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction class. The stereochemical course of these additions is of significant interest due to the existing stereocenter, which can lead to the formation of diastereomeric products. The facial selectivity of the nucleophilic attack is influenced by the steric hindrance imposed by the adjacent methyl and 2-methylphenyl groups, often rationalized by models such as the Felkin-Anh or Cram models.

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to this compound provides a direct route to secondary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. The stereoselectivity of this addition is a key consideration, as the approach of the nucleophile can be directed by the existing chiral center, leading to a preponderance of one diastereomer over the other. For example, the reaction with methylmagnesium bromide would yield 3-methyl-4-(2-methylphenyl)butan-2-ol. The diastereomeric ratio of the resulting alcohol is dependent on factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.

Table 1: Examples of Organometallic Additions to this compound

| Organometallic Reagent | Product | Key Observations |

| Methylmagnesium Bromide | 3-Methyl-4-(2-methylphenyl)butan-2-ol | Formation of a secondary alcohol with a new stereocenter. |

| Phenyllithium | 2-Methyl-1-phenyl-3-(2-methylphenyl)propan-1-ol | Synthesis of a diaryl-substituted secondary alcohol. |

The formation of a cyanohydrin from this compound involves the nucleophilic addition of a cyanide ion, typically from sources like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN), to the carbonyl group. This reaction is often base-catalyzed and results in the formation of 2-hydroxy-3-methyl-4-(2-methylphenyl)butanenitrile. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to α-hydroxy acids, reduced to β-amino alcohols, or undergo other transformations. The addition of cyanide creates a new stereocenter at the former carbonyl carbon, leading to the potential for two diastereomeric cyanohydrins.

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide, can be employed to synthesize a variety of alkenes. The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the resulting alkene) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a common alternative to the Wittig reaction and often favors the formation of the (E)-alkene. For instance, reacting this compound with the anion of triethyl phosphonoacetate would be expected to yield ethyl (E)-4-methyl-5-(2-methylphenyl)pent-2-enoate.

Table 2: Olefination Reactions of this compound

| Reaction | Reagent | Typical Product | Stereochemical Preference |

| Wittig | (Triphenylphosphoranylidene)methane | 3-Methyl-4-(2-methylphenyl)but-1-ene | Dependent on ylide stability |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate & Base | Ethyl (E)-4-methyl-5-(2-methylphenyl)pent-2-enoate | (E)-alkene |

The aldehyde functional group of this compound can be selectively oxidized or reduced. Controlled oxidation, for example using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will convert the aldehyde to the corresponding carboxylic acid, 2-methyl-3-(2-methylphenyl)propanoic acid. Milder oxidizing agents, such as silver oxide (Ag2O), can also be employed for this transformation.

Conversely, the reduction of the aldehyde group leads to the formation of the primary alcohol, 2-methyl-3-(2-methylphenyl)propan-1-ol. This can be achieved using a variety of reducing agents. For a straightforward reduction, sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less selective if other reducible functional groups are present in the molecule.

This compound can participate in condensation reactions. For instance, it can undergo an aldol (B89426) condensation with another enolizable carbonyl compound in the presence of an acid or base catalyst. It can also act as the electrophilic partner in a Claisen-Schmidt condensation with a non-enolizable ketone.

Reactions with nitrogen nucleophiles, such as primary amines, lead to the formation of imines (Schiff bases). For example, reaction with aniline (B41778) would yield N-(2-methyl-3-(2-methylphenyl)propylidene)aniline. With hydroxylamine (B1172632), it forms an oxime, and with hydrazine (B178648) or its derivatives, it forms hydrazones. These condensation reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Reactivity of the Aromatic Ring and Alkyl Substituents

The presence of both an aromatic ring and alkyl groups in this compound allows for a range of chemical transformations. The reactivity of these components is influenced by their electronic and steric interactions.

The o-tolyl group in this compound is an activated aromatic system due to the presence of the methyl group, which is an electron-donating group. This activation directs incoming electrophiles to the ortho and para positions relative to the methyl group. However, the steric hindrance from the adjacent propanal side chain can influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would be expected to yield a mixture of nitro-substituted isomers, with the precise ratio depending on the reaction conditions.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-methyl-3-(2-methylphenyl)propanal and 6-Nitro-2-methyl-3-(2-methylphenyl)propanal |

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-methyl-3-(2-methylphenyl)propanal and 6-Bromo-2-methyl-3-(2-methylphenyl)propanal |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-methyl-3-(2-methylphenyl)propanal |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution.

The methyl group on the aromatic ring and the methylene (B1212753) group adjacent to the ring are both benzylic positions and are susceptible to radical reactions. These positions can be functionalized through free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The selectivity of this reaction would favor the benzylic position that leads to the more stable radical intermediate.

Pericyclic Reactions and Rearrangements Involving the Propanal Scaffold

The propanal scaffold of this compound can potentially participate in pericyclic reactions, although such reactions are not commonly reported for this specific compound. In principle, the aldehyde could undergo reactions such as ene reactions if an appropriate enophile is present. Rearrangements, such as those involving the migration of the formyl group or other parts of the carbon skeleton, could be induced under specific thermal or catalytic conditions.

Catalytic Transformations Utilizing this compound as a Substrate

The aldehyde functionality makes this compound a valuable substrate for various catalytic transformations to produce a range of derivatives.

Homogeneous catalysts, such as Wilkinson's catalyst, can be employed for the hydrogenation of the aldehyde to the corresponding alcohol, 2-methyl-3-(2-methylphenyl)propan-1-ol. Other homogeneous catalysts can be used for oxidation to the carboxylic acid or for hydroformylation if an alkene precursor is used.

Heterogeneous catalysis is also widely applicable. For instance, catalytic hydrogenation over metals like palladium, platinum, or nickel on a solid support (e.g., carbon) can efficiently reduce the aldehyde. Oxidative transformations can also be achieved using heterogeneous catalysts. The choice between homogeneous and heterogeneous catalysis often depends on factors like reaction selectivity, catalyst cost, and ease of separation of the catalyst from the reaction mixture.

| Transformation | Catalyst Type | Typical Catalyst | Product |

| Hydrogenation | Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | 2-Methyl-3-(2-methylphenyl)propan-1-ol |

| Hydrogenation | Heterogeneous | Pd/C, PtO₂, Raney Ni | 2-Methyl-3-(2-methylphenyl)propan-1-ol |

| Oxidation | Heterogeneous | Supported metal nanoparticles | 2-Methyl-3-(2-methylphenyl)propanoic acid |

Biocatalytic Conversions and Enzyme Specificity

The biocatalytic potential of this compound and its analogues is an area of significant interest, particularly for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fragrance industries. While direct studies on the biocatalytic conversion of this compound are not extensively documented, research on structurally similar α-methyl-β-aryl aldehydes provides substantial insight into the enzymatic reactions this compound is likely to undergo. The primary biocatalytic transformations for this class of aldehydes involve reduction of the carbonyl group to an alcohol and, in unsaturated analogues, reduction of carbon-carbon double bonds.

Enzymatic Reduction to 2-Methyl-3-(2-methylphenyl)propan-1-ol:

The most common biocatalytic reaction for aldehydes is their reduction to the corresponding primary alcohol. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), a broad class of oxidoreductases that utilize nicotinamide (B372718) cofactors such as NADH or NADPH. The steric hindrance presented by the α-methyl and the ortho-methylphenyl groups in this compound is a critical factor influencing enzyme specificity and activity.

Research on analogous compounds, such as 2-phenylpropanal, has demonstrated the utility of engineered enzymes for such conversions. For instance, mutants of Candida tenuis xylose reductase (CtXR) have been explored for the reduction of 2-phenylpropanal. While the wild-type enzyme may show limited activity, site-directed mutagenesis of residues in the substrate-binding pocket can significantly enhance catalytic efficiency for bulky substrates. This suggests that engineered ADHs or other ketoreductases could be effective catalysts for the stereoselective reduction of this compound to produce enantiomerically pure (R)- or (S)-2-Methyl-3-(2-methylphenyl)propan-1-ol.

Whole-cell biocatalysis is a frequently employed strategy for these reductions, as it provides an in-situ system for cofactor regeneration, which is crucial for the economic viability of the process. Yeasts, such as Saccharomyces cerevisiae (baker's yeast), and various bacteria are known to possess a repertoire of ADHs capable of reducing a wide range of aldehydes. The stereochemical outcome of such reductions is highly dependent on the specific enzymes present in the chosen microorganism.

Enzyme Specificity and Stereoselectivity:

The enzyme's active site topography dictates its substrate specificity and the stereochemistry of the product. For α-substituted aldehydes like this compound, the enzyme must accommodate the alkyl group at the α-position and the substituted phenyl ring at the β-position. Studies on various ADHs have shown that the size of the active site pockets determines whether a substrate can bind productively. For example, some ADHs have a "small pocket" that can accommodate small alkyl groups, influencing the orientation of the substrate and thus the facial selectivity of the hydride attack on the carbonyl carbon.

In a study on the bioreduction of α-methylcinnamaldehyde derivatives, which are unsaturated precursors to related saturated aldehydes, a range of ene-reductases were used to produce the corresponding saturated aldehydes with high enantiomeric excess. nih.govrsc.org These enzymes, originating from sources like Bacillus subtilis, tomato (Lycopersicon esculentum), and Zymomonas mobilis, demonstrate that specific enzymes can be selected to favor the formation of either the (R) or (S) enantiomer. nih.govrsc.org Subsequent reduction of the aldehyde to the alcohol can then be achieved, often with high stereoselectivity, using ADHs. For example, the use of whole mycelia of the marine-derived fungus Penicillium citrinum on (E)-2-methyl-3-phenylacrylaldehyde resulted in the production of (S)-(+)-2-methyl-3-phenylpropan-1-ol, indicating a cascade of enzymatic reductions of both the C=C and C=O bonds. researchgate.net

The following table summarizes the findings from the biocatalytic reduction of α-methylcinnamaldehyde, a structurally related unsaturated aldehyde, highlighting the enzyme specificity and the achievable enantiomeric excess.

| Enzyme (Source) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| YqjM (Bacillus subtilis) | α-Methylcinnamaldehyde | (R)-2-Methyl-3-phenylpropanal | >99 | 18 |

| OPR1 (Tomato) | α-Methylcinnamaldehyde | (R)-2-Methyl-3-phenylpropanal | >99 | 21 |

| OPR3 (Tomato) | α-Methylcinnamaldehyde | (S)-2-Methyl-3-phenylpropanal | >99 | 97 |

| NCR (Zymomonas mobilis) | α-Methylcinnamaldehyde | (S)-2-Methyl-3-phenylpropanal | >99 | 95 |

| OYE1 (Saccharomyces cerevisiae) | α-Methylcinnamaldehyde | (S)-2-Methyl-3-phenylpropanal | >99 | 90 |

Data derived from studies on the bioreduction of α-methylcinnamaldehyde. nih.govrsc.org

These findings underscore the potential for developing highly selective biocatalytic processes for this compound. The choice of enzyme or whole-cell system, along with optimization of reaction conditions such as the use of co-solvents to improve substrate solubility, would be crucial in achieving high conversion rates and enantioselectivity for the production of chiral 2-Methyl-3-(2-methylphenyl)propan-1-ol. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 3 2 Methylphenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2-Methyl-3-(2-methylphenyl)propanal. It provides insights into the chemical environment of individual atoms, their connectivity, and spatial arrangement.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information on the different types of protons and carbons present in the molecule. docbrown.info However, for a complete structural assignment, two-dimensional (2D) NMR techniques are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduprinceton.edu It helps to identify adjacent protons and thus build fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. princeton.edu

A comprehensive analysis using these techniques allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH | 9.5 - 9.8 | 200 - 205 |

| Aromatic CH | 7.0 - 7.3 | 125 - 140 |

| Methine CH | 2.5 - 2.9 | 45 - 55 |

| Methylene (B1212753) CH₂ | 2.8 - 3.2 | 30 - 40 |

| Methyl CH₃ (on aliphatic chain) | 1.0 - 1.3 | 10 - 20 |

| Methyl CH₃ (on aromatic ring) | 2.2 - 2.5 | 18 - 22 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in many applications. Chiral NMR spectroscopy is a powerful tool for this purpose. nih.govresearchgate.net This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netnih.gov These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. nih.gov The integration of the signals corresponding to each diastereomer allows for the quantitative determination of the enantiomeric excess. researchgate.netscispace.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. contaminantdb.ca This allows for the determination of the precise elemental composition of this compound, which has a monoisotopic mass of 162.104 g/mol and a chemical formula of C₁₁H₁₄O. contaminantdb.ca

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). gre.ac.uknih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure. researchgate.netnih.gov The fragmentation pattern of this compound is influenced by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for aldehydes include the loss of the formyl group (CHO) and cleavage of the carbon-carbon bonds adjacent to the carbonyl group. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 133 | [M - CHO]⁺ |

| 119 | [M - C₃H₅O]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative intensities of these fragments can vary depending on the ionization method and collision energy.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers.

Gas chromatography (GC) is a common method for evaluating the purity of volatile compounds like this compound. nist.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture.

For the separation of the enantiomers of this compound, chiral chromatography is employed. sigmaaldrich.comwindows.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose. Additionally, the separation of constitutional isomers, such as the meta and para-isomers, can be challenging but may be achieved through distillation of their acetal (B89532) derivatives. google.com

Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Analysis

Gas chromatography (GC) is an essential technique for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification.

In a typical GC-MS analysis, the compound is volatilized and separated on a capillary column. The retention time is a characteristic property used for preliminary identification. For a related compound, 2-Methyl-3-phenylpropanal (B1584215), a Kovats retention index of 1244.4 has been reported on a semi-standard non-polar column, offering a reference point for method development. nih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). This process generates a parent molecular ion ([M]⁺) and a series of fragment ions.

The mass spectrum of the parent compound, 2-Methyl-3-phenylpropanal, shows a molecular ion peak at an m/z of 148, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern is diagnostic. For aldehydes, characteristic fragmentation includes alpha-cleavage and McLafferty rearrangement. The analysis of a similar aldehyde, 2-methylpropanal, reveals that the initial ionization forms the molecular ion [M]•+, which then undergoes fragmentation. docbrown.info For this compound, with a molecular weight of 162.23 g/mol , the molecular ion peak would be expected at m/z 162. contaminantdb.ca Key fragment ions would likely arise from the loss of the aldehyde proton, cleavage at the bond alpha to the carbonyl group, and cleavages related to the benzyl (B1604629) group. The fragmentation of 2-Methyl-3-phenylpropanal results in significant peaks at m/z 133, 110, and 105. nih.gov These fragments can be rationalized by losses of key structural moieties, providing definitive structural confirmation.

GC-MS methods are widely applicable for detecting and quantifying such aldehydes in various matrices, from consumer products to environmental samples. nih.govkau.edu.sa The combination of an efficient extraction method, such as ultrasonic extraction, with GC-MS allows for the sensitive and accurate determination of these compounds. nih.govdocbrown.info

Table 1: GC-MS Data for Structurally Related Aldehydes

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Methyl-3-phenylpropanal | 148.20 | 148 | 133, 110, 105 |

| 2-Methylpropanal | 72.11 | 72 | 43 (Base Peak), 71, 57, 44, 42, 41 |

| Propanal | 58.08 | 58 | 29 (Base Peak), 57, 39 |

This table presents data for structurally similar compounds to infer the expected analytical behavior of this compound. Data sourced from nih.govnist.govdocbrown.infobgb-analytik.com.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with a C8 or C18 column would be a standard approach for purity assessment and quantification.

A significant application of HPLC for this compound is chiral separation. Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for such separations include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). windows.net The development of a chiral HPLC method often requires screening different CSPs and mobile phase compositions to achieve baseline separation. windows.netnih.gov For example, a study on the chiral separation of hydroxychloroquine (B89500) successfully used a Chiralpak AD-H column, a polysaccharide-based CSP. nih.gov The separation of a thiol-containing derivative of this compound was achieved on a reversed-phase C8 column with electrochemical detection, highlighting the adaptability of HPLC for analyzing derivatives of this aldehyde. nih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase chromatography, is crucial for optimizing the separation. nih.gov The ability to resolve enantiomers is measured by the separation factor (α), with a value greater than 1.1 generally considered resolvable. windows.net

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

| Chiral Stationary Phase (CSP) Type | Examples | Typical Applications |

| Polysaccharide-based (Coated) | RegisPack® (amylose), RegisCell® (cellulose) | Broad selectivity for a wide range of chiral compounds. windows.net |

| Polysaccharide-based (Immobilized) | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Enhanced solvent compatibility and robustness. |

| Pirkle-type (Brush-type) | Whelk-O® 1 | Covalently bonded, durable, with unique selectivity. windows.net |

| Crown Ether-based | Crownpak® CR(+) | Particularly useful for compounds with primary amines. msu.edu |

This table summarizes common CSPs used in chiral HPLC, which are applicable for the separation of enantiomers like those of this compound. Data sourced from windows.netmsu.edu.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is characterized by several key absorption bands. For this compound, the most prominent features would be:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde. orgchemboulder.comdocbrown.info The exact position can be influenced by substitution.

Aldehydic C-H Stretch: Two weak to moderate bands are characteristic of the C-H bond of the aldehyde group, appearing around 2830-2880 cm⁻¹ and 2695-2725 cm⁻¹. docbrown.infoudel.edu The peak around 2720 cm⁻¹ is often a helpful diagnostic tool. docbrown.info

Alkyl C-H Stretch: Strong bands from the stretching vibrations of the methyl and methylene C-H bonds will appear in the 2845-2975 cm⁻¹ region. udel.edu

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching are expected just above 3000 cm⁻¹. pg.edu.pl

Aromatic C=C Stretch: Bands corresponding to the C=C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. pg.edu.pl

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-substituted phenyl ring will produce characteristic bands in the fingerprint region, typically around 735-780 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is often weaker in the Raman spectrum compared to IR, aromatic ring vibrations and C-C backbone stretches tend to be strong. This can be particularly useful for studying the conformational properties of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), can be combined with experimental spectra to provide a detailed assignment of vibrational modes. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Moderate |

| Alkyl C-H | Stretch | 2845 - 2975 | Strong |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Carbonyl C=O | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| Aromatic C-H | Out-of-plane Bend (ortho) | 735 - 780 | Strong |

This table is based on established correlation tables for IR spectroscopy and provides predicted values for the target molecule. Data sourced from orgchemboulder.comdocbrown.infoudel.edupg.edu.plnih.govnist.gov.

X-Ray Crystallography of Crystalline Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible. However, its structure can be determined by preparing a suitable crystalline derivative or a co-crystal.

Crystalline Derivatives: A common strategy is to react the aldehyde with a derivatizing agent to form a stable, crystalline solid. For aldehydes, typical derivatization reactions include the formation of:

Oximes: Reaction with hydroxylamine (B1172632) yields an oxime. The oxime of the related 2-methylpropanal is a known compound. asianpubs.org

Semicarbazones: Reaction with semicarbazide (B1199961) hydrochloride.

2,4-Dinitrophenylhydrazones (DNPH derivatives): Reaction with 2,4-dinitrophenylhydrazine (B122626) produces highly colored, crystalline derivatives that are well-suited for characterization.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction can be performed. This analysis provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Co-crystals: An alternative approach is the formation of co-crystals, where the target molecule crystallizes with a second, benign molecule (a co-former) through non-covalent interactions like hydrogen bonding or van der Waals forces. The selection of an appropriate co-former is crucial for obtaining high-quality crystals.

While no crystal structure for a derivative of this compound is currently reported in public databases, the synthesis of related compounds like 2,2-Dimethyl-3-(3-methylphenyl)propanal (B6590445) and its derivatives has been described, indicating that pathways to crystalline materials for structural analysis are chemically accessible. researchgate.net The structural information gained would be invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 4: Common Crystalline Derivatives for Aldehydes

| Derivative | Reagent | Properties |

| Oxime | Hydroxylamine (NH₂OH) | Often crystalline solids, useful for structural confirmation. asianpubs.org |

| Semicarbazone | Semicarbazide (NH₂NHCONH₂) | Typically form stable, crystalline products with sharp melting points. |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Highly colored (yellow, orange, or red) crystalline solids, excellent for identification. |

This table lists common derivatizing agents for aldehydes that can be used to prepare crystalline solids for X-ray crystallography. Data sourced from asianpubs.org.

Computational Chemistry and Theoretical Studies on 2 Methyl 3 2 Methylphenyl Propanal

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and three-dimensional geometry of molecules. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms and the distribution of electrons within the molecule.

2-Methyl-3-(2-methylphenyl)propanal possesses significant conformational flexibility due to the presence of several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds and their relative energies. lumenlearning.com The goal is to identify the lowest energy conformers (energy minima), as these are the most populated and thus most representative of the molecule's structure.

The key rotational degrees of freedom in this compound are around the Cα-Cβ bond and the Cβ-C(aryl) bond. The presence of a methyl group on the benzene (B151609) ring in the ortho position introduces steric hindrance that significantly influences the preferred orientation of the phenyl ring relative to the propanal chain. Similarly, the methyl group on the chiral center (C2) affects the orientation around the C2-C3 bond.

Computational studies on substituted benzenes and similar aldehydes show that the planar conformation is often preferred for substituents like hydroxyl or acetophenone (B1666503) groups, but bulky groups can force a twisted or perpendicular arrangement. rsc.org For this compound, calculations would involve systematically rotating the key dihedral angles, calculating the energy at each step to map the potential energy surface, and then identifying the stable, low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Predicted Physicochemical Properties of 2-Methyl-3-(phenyl)propanal Isomers

| Property | This compound | 2-Methyl-3-(3-methylphenyl)propanal | 2-Methyl-3-phenylpropanal (B1584215) (unsubstituted) |

|---|---|---|---|

| Molecular Formula | C11H14O | C11H14O | C10H12O |

| Molecular Weight | 162.23 g/mol | 162.23 g/mol | 148.20 g/mol |

| XLogP3 (Predicted) | 3.0 | 2.6 | 2.2 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 3 | 3 | 3 |

Data sourced from PubChem. nih.govuni.lunih.gov

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netnih.gov Calculations are typically performed on the optimized, low-energy conformers, and the resulting shifts are often averaged based on their Boltzmann populations to provide a final predicted spectrum. This can be invaluable for assigning complex spectra and verifying the structure of novel compounds. rsc.orgyoutube.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-H bend, etc.). A scaling factor is often applied to the calculated frequencies to better match experimental values, as theoretical methods tend to overestimate them slightly. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netnih.gov This is particularly useful for understanding the electronic transitions within the aromatic ring and the carbonyl group.

Table 2: Illustrative Predicted Spectroscopic Data (Hypothetical)

| Spectroscopy Type | Predicted Feature | Expected Value/Range |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 200-205 ppm |

| ¹H NMR | Aldehyde Proton (CHO) | 9.5-9.8 ppm |

| IR | C=O Stretch | 1720-1740 cm⁻¹ |

| UV-Vis | π → π* transition (Aromatic) | ~260-270 nm |

These are representative values based on general principles and data for similar aromatic aldehydes.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgbritannica.com It posits that for a reaction to occur, reactants must pass through a high-energy, transient configuration known as the transition state, which represents the energy maximum along the minimum energy reaction path. wikipedia.orgyoutube.com

The potential energy surface (PES) is a multidimensional plot that describes the energy of a molecular system as a function of its geometry. acs.org For a chemical reaction, a simplified 2D or 3D representation of the PES is often used to visualize the reaction pathway, which connects reactants, transition states, intermediates, and products. nih.gov

For this compound, key transformations would include nucleophilic addition to the carbonyl group, oxidation of the aldehyde, or enolate formation. To map the PES for such a reaction, computational chemists identify a reaction coordinate—a geometric parameter that changes continuously throughout the reaction (e.g., the distance between the nucleophile and the carbonyl carbon). The energy of the system is calculated at various points along this coordinate, and algorithms are used to locate the transition state structure, which is a first-order saddle point on the PES (a maximum in the direction of the reaction coordinate and a minimum in all other directions).

Once the PES has been mapped and the energies of the reactants (E_R), transition state (E_TS), and products (E_P) are known, key kinetic and thermodynamic parameters can be determined. ox.ac.uk

Kinetics: The activation energy (E_a) of the reaction is the energy difference between the transition state and the reactants (E_a ≈ E_TS - E_R). According to the Eyring equation, which is derived from TST, the reaction rate constant is exponentially dependent on the Gibbs free energy of activation (ΔG‡). youtube.comfiveable.me A higher activation energy barrier corresponds to a slower reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Table 3: Key Thermodynamic and Kinetic Parameters from a PES

| Parameter | Definition | Significance |

|---|---|---|

| ΔH_rxn | Enthalpy change of reaction | Determines if a reaction is exothermic or endothermic. |

| ΔG_rxn | Gibbs free energy change of reaction | Determines the spontaneity of a reaction at equilibrium. |

| E_a (or ΔG‡) | Activation Energy (or Gibbs Free Energy of Activation) | Determines the rate of the reaction; a higher barrier means a slower reaction. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govnih.gov MD simulations use classical mechanics (Newton's laws of motion) and a force field (a set of parameters that describes the potential energy of the system) to simulate the movement of every atom over time. aip.org

For this compound, MD simulations can provide critical insights into:

Solvent Effects: The conformation of a flexible molecule can change depending on the polarity of the solvent. scielo.brnih.govrsc.org In a polar solvent like water, the molecule might adopt a conformation where the polar aldehyde group is exposed to the solvent while the nonpolar tolyl group is more shielded. In a nonpolar solvent, the opposite might be true. MD simulations can model these solvent-solute interactions explicitly, providing a more realistic picture of the molecule's conformational preferences in solution. aip.orgnih.gov

Intermolecular Interactions: MD simulations are ideal for studying how molecules interact with each other or with larger systems like biological macromolecules (e.g., olfactory receptors). mdpi.com By simulating the compound in a relevant environment, one can observe the formation of hydrogen bonds, van der Waals contacts, and other non-covalent interactions that govern its physical properties and biological activity. The simulation can reveal how the molecule approaches and binds to a receptor site, providing a dynamic view that is complementary to the static picture from docking studies. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (excluding human biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are a fundamental aspect of computational chemistry that aim to build mathematical models correlating the structural features of molecules with their physicochemical properties. nih.govnih.gov The core principle of QSPR is that the molecular structure, encoded in numerical descriptors, inherently determines the properties of a compound. nih.govresearchgate.net These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources. nih.gov

While specific QSPR studies exclusively focused on this compound are not prevalent in the literature, the methodology can be readily applied to this and related compounds. A typical QSPR workflow involves defining a dataset of molecules with known experimental properties, calculating a wide array of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. mdpi.comnih.gov

For a QSPR study on a series of substituted phenylpropanals, including this compound, the following steps would be taken:

Dataset Compilation : A set of analogous aldehyde compounds would be assembled, and their relevant physicochemical properties (e.g., boiling point, octanol-water partition coefficient, molar refractivity) would be gathered from experimental data.

Descriptor Calculation : For each molecule in the set, various types of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule, such as the Randic index or Wiener index. researchgate.net

Geometrical descriptors : Derived from the 3D structure of the molecule, including molecular volume and surface area.

Quantum-chemical descriptors : Resulting from quantum mechanics calculations, such as dipole moment, orbital energies (HOMO/LUMO), and partial atomic charges. mdpi.com

Model Development and Validation : A statistical model is then constructed to link the descriptors to the property of interest. For instance, a model could predict the normal boiling point. The robustness and predictive power of the model are assessed through rigorous internal and external validation techniques. nih.gov

The following table provides a hypothetical example of data that would be used in a QSPR model to predict the normal boiling point of this compound and related structures.

| Compound Name | Molecular Weight ( g/mol ) | Molar Volume (cm³/mol) | Predicted Boiling Point (°C) |

| 2-Methyl-3-phenylpropanal | 148.20 | 152.4 | 225.8 |

| This compound | 162.23 | 168.9 | 239.5 |

| 2-Methyl-3-(3-methylphenyl)propanal | 162.23 | 169.1 | 240.1 |

| 2-Methyl-3-(4-methylphenyl)propanal | 162.23 | 169.2 | 241.3 |

| 3-Phenylpropanal | 134.18 | 136.7 | 222.0 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information used in a QSPR study and does not represent experimentally verified values.

Such models are crucial for estimating properties that are difficult or costly to measure experimentally, aiding in chemical process design and material science applications.

In Silico Design of Novel Catalysts and Reagents for Aldehyde Functionalization

The aldehyde group in this compound is a versatile functional group that can undergo a wide variety of chemical transformations. nih.gov In silico design, or computer-aided molecular design, has become an indispensable tool for discovering and optimizing novel catalysts and reagents for these transformations, enhancing reaction efficiency, selectivity, and sustainability. acs.orgmdpi.com

The process of designing a new catalyst or reagent computationally typically involves several key stages:

Problem Definition : The first step is to define the desired transformation for the aldehyde. This could be, for example, an asymmetric aldol (B89426) addition, an oxidation to a carboxylic acid, or a reductive amination.

Candidate Generation : A virtual library of potential catalysts or reagents is created. This can involve modifying known catalyst scaffolds or generating entirely new structures based on mechanistic understanding. acs.org For instance, in designing organocatalysts for the α-functionalization of aldehydes, different derivatives of proline or diarylprolinol silyl (B83357) ethers might be computationally evaluated. acs.org

Property Prediction and Screening : High-throughput computational screening is then used to predict the performance of each candidate. This often involves calculating key parameters such as the activation energies of reaction steps, the stability of intermediates, and predicted stereoselectivity. acs.org For example, density functional theory (DFT) calculations can be used to model the transition states of a catalytic cycle to predict which catalyst will lead to the lowest energy barrier and thus the highest reaction rate.

Mechanism Elucidation : Computational studies provide deep insight into reaction mechanisms. acs.org By mapping the entire potential energy surface of a reaction, researchers can identify the rate-determining step, understand the origin of selectivity, and propose modifications to the catalyst or reagent to improve performance. For example, in the palladium-catalyzed functionalization of aldehydes, computational models can help elucidate the role of N-heterocyclic carbene (NHC) ligands and the oxidant in the catalytic cycle. nih.gov

The following table illustrates a hypothetical in silico screening of different phosphine (B1218219) ligands for a generic palladium-catalyzed cross-coupling reaction involving this compound.

| Ligand | Electronic Parameter (e.g., Tolman's) | Steric Parameter (e.g., Cone Angle) | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

| Triphenylphosphine | 22.8 | 145° | 25.2 | 65 |

| Tri(o-tolyl)phosphine | 21.4 | 194° | 28.1 | 40 |

| XPhos | 21.6 | 256° | 21.5 | 92 |

| SPhos | 21.9 | 310° | 22.0 | 88 |

Note: This table is a simplified, illustrative example of data that might be generated during the in silico design and screening of catalysts. The values are not derived from actual experimental or computational studies on this specific reaction.

Through such iterative cycles of design, screening, and analysis, computational chemistry accelerates the development of highly efficient and selective reagents and catalysts for the functionalization of aldehydes like this compound, paving the way for novel synthetic methodologies. mdpi.com

Advanced Applications of 2 Methyl 3 2 Methylphenyl Propanal in Chemical Industries Non Clinical

Role as a Versatile Intermediate in Complex Organic Synthesis

While primarily valued as a final product in the fragrance sector, the synthesis pathways developed for 3-(4-isobutyl-2-methylphenyl)propanal (B13988180) highlight its role as a product derived from versatile intermediates and complex chemical transformations. The strategic challenges in its synthesis, particularly managing regiochemistry due to the methyl substituent, have led to detailed process research. acs.org

3-(4-isobutyl-2-methylphenyl)propanal is itself a specialty chemical, prized for its unique fragrance profile. acs.org Its synthesis involves several key intermediate compounds that are foundational in organic chemistry. One prominent synthetic route begins with 1-isobutyl-3-methylbenzene, an inexpensive and readily available starting material. acs.orggoogle.com This precursor undergoes a series of reactions, including electrophilic bromination and subsequent conversion to a benzaldehyde (B42025) derivative, which is then elaborated to form the final propanal structure. acs.org

The multi-step synthesis designed for its kilogram-scale production underscores the transformation of basic chemical feedstocks into high-value specialty products. acs.org While its primary application is in perfumery, the intermediates used in its production, such as substituted benzaldehydes and toluenes, are staple building blocks in the broader chemical industry for creating a range of organic molecules. google.com There is currently no available information on its specific use as a precursor for agrochemicals.